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Compound of Interest

Compound Name: Pseudomonic acid D

Cat. No.: B1679823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pseudomonic acid D, also known as Mupirocin Impurity C, is a known impurity of the

antibiotic Mupirocin.[1][2] Mupirocin is produced by the fermentation of Pseudomonas

fluorescens and is primarily composed of Pseudomonic acid A. The presence and quantity of

impurities such as Pseudomonic acid D are critical quality attributes for Mupirocin drug

products, necessitating accurate and robust analytical methods for their identification and

characterization. This document provides detailed application notes and protocols for the

spectroscopic analysis of Pseudomonic acid D using Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS), essential techniques for structural elucidation and impurity

profiling in drug development. While the structure of Pseudomonic acid D has been confirmed

by NMR and MS, detailed experimental NMR data is not widely available in the public domain.

[3]

Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental

composition of a molecule. For Pseudomonic acid D, electrospray ionization (ESI) in negative

ion mode is a common technique.
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Parameter Value Reference

Molecular Formula C₂₆H₄₂O₉ --INVALID-LINK--

Molecular Weight 498.6 g/mol --INVALID-LINK--

Exact Mass 498.28288291 Da --INVALID-LINK--

Ionization Mode ESI- N/A

Adduct [M-H]⁻ N/A

Measured m/z 497.2751 N/A

Note: The measured m/z value is a theoretical value for the deprotonated molecule and may

vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for Pseudomonic acid D are not readily available

in published literature. However, the structural elucidation of Pseudomonic acids typically

involves a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and

HMBC, to assign all proton and carbon signals and establish connectivity within the molecule.

For reference, comprehensive NMR studies have been published for the major component,

Pseudomonic acid A.[4]

Experimental Protocols
Sample Preparation

Standard Preparation: Accurately weigh approximately 1 mg of Pseudomonic acid D
reference standard.

Dissolution: Dissolve the standard in a suitable deuterated solvent for NMR analysis (e.g.,

Methanol-d₄, Chloroform-d, or DMSO-d₆) to a final concentration of 1-5 mg/mL. For mass

spectrometry, a non-deuterated solvent of high purity (e.g., methanol or acetonitrile) should

be used.

Vortexing and Sonication: Vortex the sample for 30 seconds to ensure homogeneity. If

necessary, sonicate for 2-5 minutes to aid dissolution.
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Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the

sample to a concentration of 1-10 µg/mL with the appropriate mobile phase or solvent.

Mass Spectrometry Protocol (LC-MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with

a liquid chromatography system.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Source: Electrospray Ionization (ESI).

Polarity: Negative.

Capillary Voltage: 2.5-3.5 kV.

Source Temperature: 120-150 °C.

Desolvation Temperature: 350-450 °C.

Scan Range: m/z 100-1000.
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Data Acquisition: Full scan mode for accurate mass measurement and tandem MS

(MS/MS) for fragmentation analysis to confirm the structure.

NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

Solvent: Methanol-d₄ (or other appropriate deuterated solvent).

Number of Scans: 16-64.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

Number of Scans: 1024-4096.

Spectral Width: 0 to 200 ppm.

2D NMR Acquisition (COSY, HSQC, HMBC):

Utilize standard pulse programs available on the spectrometer software.

Optimize spectral widths and number of increments for each experiment to achieve

desired resolution.

Process data using appropriate window functions and perform phase and baseline

corrections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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